molecular formula C14H25NO4 B582708 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide CAS No. 192883-12-8

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide

Cat. No. B582708
CAS RN: 192883-12-8
M. Wt: 271.357
InChI Key: DOICJCCMIBBSOO-KIYNQFGBSA-N
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Description

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide is a N-acyl-amino acid .


Molecular Structure Analysis

The molecular formula of this compound is C14H25NO4 . The structure includes a decanamide chain with a 3-hydroxy group and a 3S-2-oxooxolan group .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 271.35 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 9 rotatable bonds . Its exact mass is 271.17835828 g/mol . The topological polar surface area is 75.6 Ų . The heavy atom count is 19 .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

A study exploring secondary metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach identified compounds structurally similar to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, exhibiting antimicrobial, antioxidant, and cytotoxic activities. Specifically, these compounds showed significant inhibition against Bacillus subtilis and Staphylococcus aureus, potent antifungal activity, and DPPH radical scavenging activities (Xiao et al., 2014).

Anticonvulsant Activity

Research on N‐(2‐hydroxyethyl)amide derivatives, closely related to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, demonstrated better anticonvulsant activity and lower toxicity compared to the anti-epileptic drug valproate. These compounds showed promising results in the maximal electroshock (MES) test, indicating potential therapeutic applications in epilepsy management (Guan et al., 2009).

Flotation Separation Applications

A study on novel amide-hydroxamic acid surfactants, including derivatives of 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, revealed their application in the selective separation of scheelite from calcite in flotation processes. The unique properties of these compounds, such as hydrophobicity and affinity to scheelite surfaces, contribute to their superior selectivity and effectiveness in mineral processing (Lanqing et al., 2016).

Synthetic Chemistry and Drug Development

Research in synthetic chemistry has developed methods for synthesizing compounds structurally related to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide. These methods facilitate the creation of various derivatives with potential applications in drug development and other areas of chemical research (Kobayashi et al., 2009).

Bioreduction in Drug Production

A study demonstrated the bioreduction of compounds similar to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide in the production of (S)-duloxetine, an antidepressant drug. This process exhibited excellent enantioselectivity, highlighting the potential for these compounds in pharmaceutical synthesis (Tang et al., 2011).

Keratinocyte Differentiation and Skin Diseases

Ceramide derivatives, structurally related to 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide, have shown potential in promoting keratinocyte differentiation. This suggests their applicability in treating skin diseases involving abnormal keratinocyte differentiation (Kwon et al., 2007).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for the research and application of this compound are not specified in the search results .

properties

IUPAC Name

3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h11-12,16H,2-10H2,1H3,(H,15,17)/t11?,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOICJCCMIBBSOO-KIYNQFGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CC(=O)NC1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(CC(=O)N[C@H]1CCOC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777777
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide

CAS RN

192883-12-8
Record name 3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N-3-Hydroxydecanoyl-L-homoserine Lactone (3-OH-C10-HSL) and what is its significance?

A1: N-3-Hydroxydecanoyl-L-homoserine Lactone (3-OH-C10-HSL) is a small signaling molecule that plays a crucial role in bacterial quorum sensing (QS). QS is a process by which bacteria communicate with each other by producing and sensing signaling molecules, allowing them to coordinate gene expression and behavior on a population level.

Q2: How does 3-OH-C10-HSL mediate quorum sensing in bacteria?

A: 3-OH-C10-HSL is produced by bacteria and released into the surrounding environment. As the bacterial population density increases, so does the concentration of 3-OH-C10-HSL. Once a threshold concentration is reached, 3-OH-C10-HSL binds to a specific receptor protein inside the bacteria. This binding triggers a cascade of downstream signaling events, ultimately leading to the regulation of target gene expression. [, , ]

Q3: Can you provide specific examples of how 3-OH-C10-HSL influences bacterial behavior?

A3: Certainly. Research has shown that 3-OH-C10-HSL regulates various bacterial behaviors, including:

  • Virulence factor production: In the shellfish pathogen Vibrio coralliilyticus, 3-OH-C10-HSL has been shown to downregulate the transcription of genes encoding metalloproteases, which are important virulence factors. This suggests that 3-OH-C10-HSL may play a role in attenuating the virulence of this pathogen. []

Q4: What is the significance of studying 3-OH-C10-HSL and other quorum sensing molecules?

A4: Understanding how bacteria communicate and coordinate their behavior through QS has significant implications for various fields, including:

    Q5: What types of analytical techniques are used to study 3-OH-C10-HSL?

    A5: Researchers employ a variety of techniques to identify and quantify 3-OH-C10-HSL, including:

    • Liquid chromatography-mass spectrometry (LC-MS): This technique separates and identifies molecules based on their mass-to-charge ratio, providing accurate identification and quantification of 3-OH-C10-HSL in complex mixtures like bacterial cultures. []
    • Biosensors: Genetically engineered bacteria designed to produce a detectable signal (like fluorescence) in the presence of specific AHLs, such as 3-OH-C10-HSL. []

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